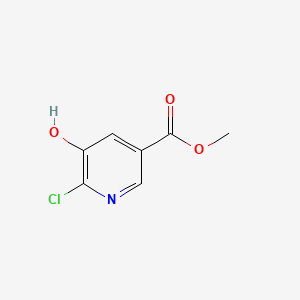
Methyl 6-chloro-5-hydroxynicotinate
概要
説明
Methyl 6-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is also known by the IUPAC name methyl 6-chloro-5-hydroxynicotinate .
Molecular Structure Analysis
The InChI code for Methyl 6-chloro-5-hydroxynicotinate is 1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms.Physical And Chemical Properties Analysis
Methyl 6-chloro-5-hydroxynicotinate is a solid at room temperature . It has a molecular weight of 187.58 g/mol .科学的研究の応用
Enzymatic Hydroxylation and Biotransformation
Research has shown that certain bacterial strains can regioselectively hydroxylate heterocyclic carboxylic acid derivatives, including compounds related to methyl 6-chloro-5-hydroxynicotinate. This enzymatic activity leads to the production of hydroxylated derivatives, which are crucial for the synthesis of complex organic molecules. One study highlighted the ability of the Ralstonia/Burkholderia sp. strain to hydroxylate 6-methylnicotinate and related compounds, demonstrating the microbial production of various hydroxylated nicotinic acids and pyrazine carboxylic acids. Such processes have significant implications for the pharmaceutical and agrochemical industries, where these derivatives serve as key intermediates (Tinschert et al., 2000).
Synthetic Organic Chemistry
In synthetic chemistry, methyl 6-chloro-5-hydroxynicotinate and its derivatives have been utilized in various reactions to construct complex molecular architectures. For instance, its modification through N-methylation followed by a reaction with a diene in the presence of triethylamine has been reported to yield cycloadducts. These reactions offer a method for the rapid synthesis of bicyclic nitrogenous structures, which are prevalent in natural alkaloids and have potential therapeutic applications (Fu et al., 2017).
Antimicrobial and Antitumor Activity
Compounds structurally related to methyl 6-chloro-5-hydroxynicotinate have been investigated for their biological activities. A study on derivatives of griseofulvin isolated from the mangrove endophytic fungus Nigrospora sp. noted moderate antitumor and antimicrobial activities. This suggests that modifications of the 6-chloro-5-hydroxynicotinate framework could lead to the development of new therapeutic agents (Xia et al., 2011).
Crystal Structure Analysis
The analysis of crystal structures involving compounds related to methyl 6-chloro-5-hydroxynicotinate provides insights into their potential applications in material science. For example, the crystal structure of triphenyltin compounds bridged by chloro-hydroxynicotinic acid revealed one-dimensional linear polymers with high antitumor activity. Such studies are fundamental for understanding the interactions at the molecular level that contribute to the properties of materials and their applications in various fields (Gao et al., 2021).
Safety And Hazards
Methyl 6-chloro-5-hydroxynicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The respiratory system is identified as a target organ .
特性
IUPAC Name |
methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHYBCAMKQMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919689 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-hydroxynicotinate | |
CAS RN |
91507-30-1 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

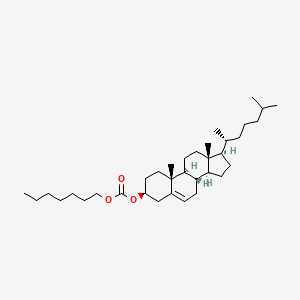
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)

![Acetyl[18]annulene](/img/structure/B579811.png)
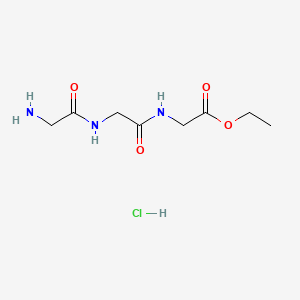

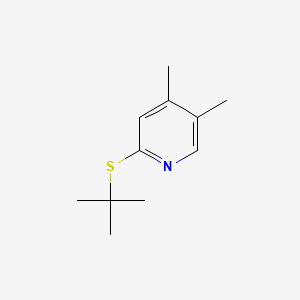
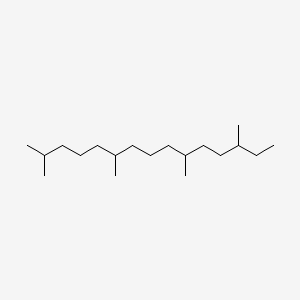
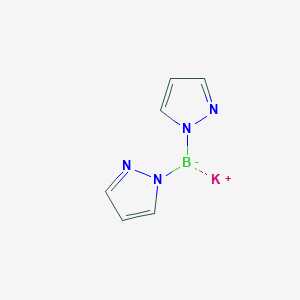
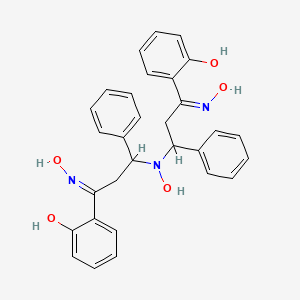
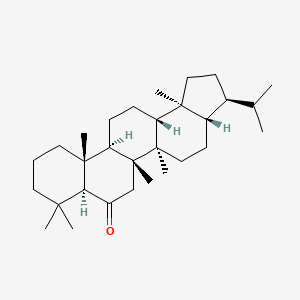
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)